molecular formula C17H16N2O4 B2623728 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421453-58-8

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2623728
CAS No.: 1421453-58-8
M. Wt: 312.325
InChI Key: APQVTUDXNIAPPD-UHFFFAOYSA-N
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Description

Role of Oxazole Moieties in Bioactive Compounds

The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. Oxazole derivatives are widely recognized for their versatility in drug design due to their ability to mimic peptide bonds and participate in hydrogen bonding and π-π stacking interactions. In N-[3-(Furan-2-yl)-3-Hydroxypropyl]-5-Phenyl-1,2-Oxazole-3-Carboxamide, the 5-phenyl substitution on the oxazole ring enhances aromatic stacking potential, while the 3-carboxamide group provides a site for targeted molecular interactions.

Oxazole-containing compounds, such as the FDA-approved drug Tafamidis, demonstrate the pharmacophoric importance of this moiety in stabilizing protein structures and inhibiting amyloid fibril formation. The oxazole ring’s electron-deficient nature also facilitates electrophilic substitution reactions, enabling further functionalization. For example, the 5-phenyl group in this compound can undergo halogenation or nitration to modulate electronic effects and bioavailability.

Table 1: Bioactive Oxazole Derivatives and Their Applications

Compound Target Application Key Structural Feature
Tafamidis Transthyretin Stabilization 1,2-Oxazole with aryl groups
Almazole C Antibacterial Agent Oxazole-peptide hybrid
Neopeltolide Anticancer Activity Macrolide with oxazole ring

Furan Derivatives in Medicinal Chemistry

Furan rings, characterized by a five-membered oxygen-containing heterocycle, are valued in drug design for their metabolic stability and ability to enhance membrane permeability. The furan-2-yl group in this compound contributes to the compound’s lipophilicity, potentially improving blood-brain barrier penetration. Furan derivatives are prevalent in natural products, such as the antimicrobial almazoles isolated from marine algae, where the furan moiety is critical for bioactivity.

The 3-hydroxypropyl linker connecting the furan and oxazole rings introduces a chiral center, which may influence the compound’s stereoselective interactions with enzymes or receptors. Hydroxypropyl groups are also prone to esterification or glycosylation, offering pathways for prodrug development.

Carboxamide Functional Group Reactivity

The carboxamide group (–CONH–) serves as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as proteases or kinases. In this compound, the carboxamide bridges the oxazole and hydroxypropyl-furan segments, creating a conformationally flexible yet stable scaffold. The carboxamide’s reactivity is central to the compound’s synthetic modification; for instance, it can undergo hydrolysis to carboxylic acids or participate in nucleophilic acyl substitution reactions to introduce alkyl or aryl groups.

Density Functional Theory (DFT) studies of similar oxazole-carboxamide hybrids reveal that the carboxamide’s planarity and resonance stabilization enhance binding affinity to hydrophobic protein pockets. This electronic delocalization also reduces susceptibility to enzymatic degradation, potentially extending the compound’s in vivo half-life.

Synthetic Pathway Highlights

  • Oxazole Formation : Cyclocondensation of α-hydroxyamides with aldehydes under acidic conditions yields the 1,2-oxazole core.
  • Furan Coupling : Suzuki-Miyaura cross-coupling introduces the furan-2-yl group to the hydroxypropyl side chain.
  • Carboxamide Installation : Amidation of the oxazole-3-carboxylic acid intermediate with 3-(furan-2-yl)-3-hydroxypropylamine completes the synthesis.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-14(15-7-4-10-22-15)8-9-18-17(21)13-11-16(23-19-13)12-5-2-1-3-6-12/h1-7,10-11,14,20H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQVTUDXNIAPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with an aldehyde or ketone.

    Synthesis of the Oxazole Ring: The oxazole ring can be formed through the cyclization of α-haloketones with amides.

    Coupling Reactions: The final coupling of the furan, hydroxypropyl, and oxazole moieties can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxazole/Oxadiazole Cores

Compound A : 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS: 1435804-19-5)
  • Molecular Formula : C₉H₁₂ClN₃O₂ (vs. target compound’s undetermined formula)
  • Key Features :
    • Core : 1,2,4-Oxadiazole (vs. 1,2-oxazole in the target compound).
    • Substituents : Furan-2-yl at the 3-position and a propan-1-amine hydrochloride side chain (vs. 3-carboxamide with hydroxypropyl in the target).
    • Solubility : Likely enhanced aqueous solubility due to the hydrochloride salt .
  • The amine hydrochloride group may improve bioavailability compared to the target compound’s hydroxypropyl-carboxamide side chain.
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Key Features :
    • Core : Pyrazole (vs. oxazole).
    • Substituents : Trifluoromethyl and chlorophenylsulfanyl groups (vs. phenyl and furan-2-yl in the target compound).
    • Bonding Patterns : Extensive sulfur and halogen interactions, as evidenced by bond angles (e.g., C4—S1—C6 = 98.7°) and dihedral angles .
  • Functional Implications :
    • The pyrazole core and sulfur-containing substituents may confer distinct metabolic stability and electrophilic reactivity compared to the target compound’s oxazole-furan system.

Research Findings and Implications

  • Synthetic Challenges: The target compound’s 1,2-oxazole synthesis may require regioselective cyclization, contrasting with the 1,2,4-oxadiazole in Compound A, which often employs nitrile oxide intermediates .
  • Biological Relevance :

    • The furan-2-yl group in both the target compound and Compound A may engage in π-π stacking or hydrogen bonding with biological targets, but the absence of ionizable groups in the target compound might limit its cellular uptake compared to Compound A .
    • Compound B’s trifluoromethyl group enhances metabolic stability, a feature absent in the target compound, suggesting divergent pharmacokinetic profiles .

Biological Activity

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a furan ring, a hydroxypropyl group, and an oxazole moiety. The molecular formula is C16H17N3O3C_{16}H_{17}N_{3}O_{3} with a molecular weight of 271.31 g/mol. The presence of both the furan and oxazole rings contributes to its chemical reactivity and potential biological effects.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation, potentially affecting pathways related to apoptosis and cell cycle regulation.
  • Antioxidant Activity : Similar compounds have demonstrated radical scavenging abilities, suggesting that this compound may also exhibit antioxidant properties.
  • Anti-inflammatory Effects : The structure indicates potential interactions with inflammatory mediators, which could lead to anti-inflammatory outcomes.

Anticancer Activity

Research has highlighted the anticancer potential of oxazole derivatives. For instance, studies on similar compounds have shown promising results against various cancer cell lines:

CompoundCancer TypeIC50 (µM)Reference
Oxazole derivative ABreast Cancer15.0
Oxazole derivative BColon Cancer12.5
This compoundTBDTBDCurrent Study

Antioxidant Activity

The antioxidant capacity of compounds similar to this compound has been evaluated through various assays:

Assay TypeResult (IC50)Reference
DPPH Scavenging25 µg/mL
ABTS Scavenging30 µg/mL

Case Studies

  • Study on Furan Derivatives :
    A study conducted by Rangappa et al. reported that furan derivatives exhibited significant anticancer activity by inhibiting ATP depletion in cancer cells under stress conditions. This suggests that this compound might share similar properties due to its furan component .
  • Oxazole Compounds in Cancer Research :
    Another investigation focused on oxazole derivatives showed their efficacy in inhibiting specific cancer pathways linked to ceramide metabolism. This highlights the therapeutic potential of this compound in treating sphingolipid-mediated disorders .

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